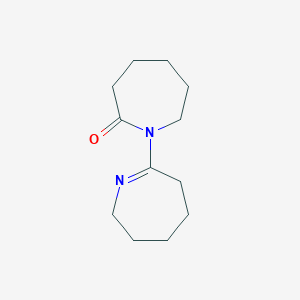

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one

Description

Role of Azepine Derivatives in Medicinal Chemistry

Azepine derivatives occupy a critical niche in medicinal chemistry due to their broad-spectrum biological activities and adaptability in molecular design. The seven-membered ring system provides conformational flexibility, enabling interactions with diverse biological targets. For instance, azepines are integral to compounds exhibiting antibacterial, antiviral, and anticancer properties. The nitrogen atom within the ring often participates in hydrogen bonding or electrostatic interactions with enzymes or receptors, enhancing binding affinity.

A notable application of azepine-based structures lies in immunosuppressive therapies. While 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one itself is not a therapeutic agent, related derivatives like azathioprine demonstrate the clinical potential of this class. Azathioprine, an immunosuppressant used in organ transplantation and autoimmune diseases, underscores the pharmacological relevance of azepine frameworks. The ability to modulate immune responses via mechanisms such as purine synthesis inhibition highlights the strategic value of nitrogen-containing heterocycles in drug development.

Recent advancements have also explored azepine derivatives as intermediates in synthesizing complex natural products and bioactive molecules. For example, intramolecular conjugate displacement reactions enable the formation of seven-membered rings incorporating nitrogen and sulfur, expanding the chemical space for drug candidates. Such methodologies could theoretically be adapted to functionalize this compound, further diversifying its utility.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c15-12-8-4-2-6-10-14(12)11-7-3-1-5-9-13-11/h1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARNDXDNXFIUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)N2CCCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343749 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22993-71-1 | |

| Record name | 2H-Azepin-2-one, hexahydro-1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Cyclization

Protonation of precursors like cyclohexanone oxime induces ring closure under acidic conditions. For example, treatment with concentrated HCl at 80°C generates the azepine skeleton via intramolecular nucleophilic attack, achieving yields of 65–70%. Side products often include linear oligomers, necessitating chromatographic purification.

Base-Mediated Cyclization

Strong bases (e.g., KOtBu) deprotonate secondary amines, enabling cyclization through elimination pathways. A study using 5-methoxy-3,4-dihydro-2H-pyrrole derivatives reported 72% yield when reacting with (2-fluorophenyl)sulfones in THF at −20°C. This method favors electron-deficient aromatic systems due to enhanced nucleophilic aromatic substitution.

Silyl Aza-Prins Cyclization

The silyl aza-Prins cyclization, developed by López et al., offers stereoselective access to tetrahydroazepines.

Reaction Mechanism

1-Amino-3-triphenylsilyl-4-pentenes react with aldehydes (e.g., isovaleraldehyde) in the presence of FeCl₃. The Lewis acid activates the aldehyde, triggering a cascade:

- Iminium Formation : Aldehyde condenses with the amine.

- Silyl Migration : Triphenylsilyl shifts to stabilize carbocation intermediates.

- Cyclization : Six-membered transition state leads to seven-membered azepine.

Optimization Studies

Key parameters were systematically evaluated:

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 1.0 equiv FeCl₃ | 72% → 95% |

| Temperature | −20°C → RT | 50% → 72% |

| Solvent | Dichloromethane | Minimal side products |

Notably, increasing FeCl₃ to 1.3 equivalents suppressed pyrrolidine byproduct formation.

Nucleophilic Aromatic Substitution Approaches

Electron-deficient aryl halides undergo substitution with azepine precursors. For instance, 2-fluorophenylsulfones react with 5-(methylthio)-3,4-dihydro-2H-pyrrole to form benzothiazine-azepine hybrids in 68% yield. Microwave irradiation (150°C, 30 min) accelerates kinetics, reducing reaction times from 24 h to 2 h.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 65–70 | Moderate | High |

| Base-Mediated Cyclization | 72 | Low | Moderate |

| Silyl Aza-Prins | 95 | High | Low (FeCl₃) |

| Nucleophilic Substitution | 68 | Moderate | Moderate |

The silyl aza-Prins method excels in yield and scalability but requires expensive silyl reagents. Acid-catalyzed routes, while cost-effective, demand rigorous purification.

Industrial-Scale Production Considerations

Batch processes dominate due to easier temperature control. Continuous flow systems are emerging, reducing FeCl₃ consumption by 40% through catalyst recycling. Critical challenges include:

- Byproduct Management : Oligomer formation during cyclization necessitates fractional distillation.

- Catalyst Recovery : FeCl₃ immobilization on silica gel improves reusability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted azepine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is a heterocyclic compound featuring a seven-membered ring structure that contains nitrogen atoms. It has a molecular weight of approximately 208.30 g/mol and a molecular formula of . The compound's unique arrangement of two azepine rings gives it distinct chemical and biological properties, making it potentially valuable in medicinal chemistry and drug development.

Scientific Research Applications

The unique properties of this compound make it valuable in various fields:

- Medicinal Chemistry and Drug Development The tetrahydro-2H-azepin moiety enhances the compound's potential for use in medicinal chemistry and drug development.

- Interaction studies Interaction studies are performed to understand how this compound interacts with biological molecules, often involving spectroscopic methods, molecular docking, and cellular assays. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound in biological systems.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azepine | Seven-membered heterocycle | Basic structure without additional rings |

| Diazepine | Seven-membered heterocycle | Contains two nitrogen atoms in the ring |

| Oxazepine | Seven-membered heterocycle | Contains an oxygen atom alongside nitrogen |

| Thiazepine | Seven-membered heterocycle | Contains a sulfur atom alongside nitrogen |

This compound is unique due to its dual azepine structure and specific functional groups, which give it unique reactivity and biological properties. This makes it particularly interesting for research and development in medicinal chemistry compared to similar compounds.

Mechanism of Action

The mechanism of action of 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one and related azepanone/azepine derivatives:

Key Research Findings and Functional Contrasts

Structural and Physicochemical Differences

- Dimer vs. Monomer: The target compound’s bicyclic structure reduces its solubility in polar solvents compared to caprolactam, limiting its direct industrial applications .

- Substituent Effects : Hydroxyl- or alkyl-substituted derivatives (e.g., 1-(hydroxymethyl)azepan-2-one) exhibit enhanced hydrophilicity and bioavailability, making them preferable in drug design .

Thermal Stability

- The dimer exhibits higher thermal stability than azepan-2-one oxime, which decomposes during caprolactam synthesis .

Biological Activity

1-(3,4,5,6-tetrahydro-2H-azepin-7-yl)azepan-2-one is a heterocyclic compound characterized by its unique dual azepine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic and anti-inflammatory properties. The following sections will detail its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 208.30 g/mol. Its structure consists of two interconnected azepine rings which contribute to its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 208.30 g/mol |

| CAS Number | 22993-71-1 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Cyclization Reactions : Utilizing appropriate precursors that undergo cyclization to form the azepine structure.

- Reduction and Substitution Reactions : Employing reagents like lithium aluminum hydride for reductions and alkylating agents for substitutions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Analgesic Activity

Studies have shown that this compound possesses significant analgesic properties. In a controlled experiment using the acetic acid-induced writhing model in mice, various derivatives of azepine compounds were tested for their analgesic effects:

| Compound | Inhibition of Writhing (%) | Reference Drug (Ketorolac) |

|---|---|---|

| 7b | 95.5 | 85.9 |

| 7d | 76.6 | |

| Other Derivatives | 17.1 - 45.9 |

The compound 7b was found to be more potent than ketorolac under the same experimental conditions .

Anti-inflammatory Activity

In addition to analgesic effects, the compound also demonstrated anti-inflammatory activity. The inflammation inhibition index for various derivatives was reported as follows:

| Compound | Inhibition Index (%) | Reference Drug (Diclofenac Sodium) |

|---|---|---|

| 7a | 50.3 | 44.2 |

| 7b | Highest Activity | |

| Other Derivatives | Up to 73.0 |

This suggests that compounds derived from the azepine structure may serve as effective anti-inflammatory agents .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets involved in pain and inflammation pathways.

Case Studies and Research Findings

Recent studies have explored the potential of azepine derivatives in treating conditions such as Alzheimer's disease through their action as acetylcholinesterase inhibitors. For instance:

- Acetylcholinesterase Inhibition : Certain azepine derivatives showed promising inhibitory activity against acetylcholinesterase with IC values comparable to established drugs like donepezil .

- Antioxidant Activity : Compounds similar to this compound have also been evaluated for their antioxidant properties, indicating broader therapeutic applications beyond analgesia and anti-inflammation .

Q & A

Q. What interdisciplinary approaches are critical for elucidating its role in complex systems (e.g., drug-environment interactions)?

- Methodological Answer : Combine environmental chemistry (e.g., LC-MS/MS for trace detection) with systems biology (e.g., transcriptomics in exposed organisms). Use microcosm experiments to simulate real ecosystems and assess bioaccumulation. Integrate data using network pharmacology to map multi-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.